{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
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Overview
Description
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine is a chemical compound with the molecular formula C15H15F2NO and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of fluorine atoms and a phenoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine typically involves the reaction of 5-fluoro-2-(3-fluorophenoxy)benzaldehyde with methylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the formation of corresponding amines and phenols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine can be compared with other similar compounds, such as:
{1-[5-Fluoro-2-(3-chlorophenoxy)phenyl]ethyl}(methyl)amine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
{1-[5-Fluoro-2-(3-bromophenoxy)phenyl]ethyl}(methyl)amine: The presence of a bromine atom can influence the reactivity and interactions of the compound.
{1-[5-Fluoro-2-(3-iodophenoxy)phenyl]ethyl}(methyl)amine:
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[5-fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-10(18-2)14-9-12(17)6-7-15(14)19-13-5-3-4-11(16)8-13/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRNJCUXGMQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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